Lipophilicity (LogP) Comparison: Methyl Ester vs. Carboxylic Acid Analog
The target methyl ester exhibits a calculated LogP of 1.70, which is 0.09 log units higher than the corresponding carboxylic acid analog (CAS 380348-51-6, LogP = 1.61). This difference, while modest in absolute magnitude, translates to an approximately 1.2-fold increase in octanol–water partition coefficient and is consistent with the loss of a hydrogen-bond donor and the masking of the polar carboxylate functionality .
| Evidence Dimension | Calculated octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.70 (Chemsrc consensus value: 1.69580; ChemicalBook calculated: 1.6958) |
| Comparator Or Baseline | 4-Oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylic acid (CAS 380348-51-6): LogP = 1.61 (Chemscene: 1.6074; Leyan: 1.6074) |
| Quantified Difference | ΔLogP ≈ +0.09 (target ester more lipophilic); ~1.2× higher partition coefficient |
| Conditions | In silico consensus LogP calculation using atom-based methods; values retrieved from Chemsrc and Chemscene databases |
Why This Matters
Higher lipophilicity favors passive membrane permeation and may confer superior cellular uptake in cell-based assays, making the methyl ester the preferred form for intracellular target engagement studies where the free acid would be substantially ionized at physiological pH.
